molecular formula C8H10O4 B124195 Methyl 4-methoxy-2-oxocyclopent-3-ene-1-carboxylate CAS No. 141693-19-8

Methyl 4-methoxy-2-oxocyclopent-3-ene-1-carboxylate

Cat. No. B124195
M. Wt: 170.16 g/mol
InChI Key: HWRHBSUZMNXAQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 4-methoxy-2-oxocyclopent-3-ene-1-carboxylate” is a chemical compound with the CAS Number: 141693-19-8 . It has a molecular weight of 170.16 . The IUPAC name for this compound is methyl 4-methoxy-2-oxo-3-cyclopentene-1-carboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10O4/c1-11-5-3-6 (7 (9)4-5)8 (10)12-2/h4,6H,3H2,1-2H3 . This code provides a specific description of the compound’s molecular structure, including the number and arrangement of atoms.


Physical And Chemical Properties Analysis

This compound has a melting point of 53-55 degrees Celsius . It is stored at a temperature of 4 degrees Celsius . It is in the form of an oil .

Scientific Research Applications

Optical and Electronic Properties

One area of application involves the investigation of the compound's optical and electronic properties. For instance, research into derivatives of Methyl 4-methoxy-2-oxocyclopent-3-ene-1-carboxylate, such as Methyl 4,4"-difluoro-5'-methoxy-1,1':3',1"-terphenyl-4'-carboxylate, highlights its potential in studying nonlinear optical (NLO) properties. This compound was prepared from a cyclohexenone derivative and analyzed for its hyperpolarizability, suggesting its suitability for future studies in nonlinear optical materials due to its higher hyperpolarizability compared to standard NLO materials like urea (Mary et al., 2014).

Synthesis and Chemical Reactivity

The compound's reactivity and role in synthesis pathways are also notable. Research on the ring expansion and rearrangement reactions of related cyclohexenone derivatives to produce various functionalized carboxylates illustrates the compound's utility in synthetic organic chemistry. These transformations enable the construction of complex molecular architectures, showcasing the potential applications of Methyl 4-methoxy-2-oxocyclopent-3-ene-1-carboxylate in synthesizing novel organic compounds (Bullock et al., 1972).

Medicinal Chemistry Applications

While the direct application of Methyl 4-methoxy-2-oxocyclopent-3-ene-1-carboxylate in medicinal chemistry was not highlighted in the available literature, research on structurally similar compounds indicates the broader relevance of such molecules in drug development. For example, studies on enaminones derived from cyclohexenone compounds, demonstrating their potential in anticonvulsant activity, suggest that derivatives of Methyl 4-methoxy-2-oxocyclopent-3-ene-1-carboxylate could be explored in the context of developing neuroprotective or anticonvulsant drugs (Scott et al., 1993).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

methyl 4-methoxy-2-oxocyclopent-3-ene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O4/c1-11-5-3-6(7(9)4-5)8(10)12-2/h4,6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWRHBSUZMNXAQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)C(C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80403338
Record name Methyl 4-methoxy-2-oxocyclopent-3-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80403338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-methoxy-2-oxocyclopent-3-ene-1-carboxylate

CAS RN

141693-19-8
Record name Methyl 4-methoxy-2-oxocyclopent-3-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80403338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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